Pyroxamide

Descripción

Pyroxamide has been used in trials studying the treatment of Leukemia, Lymphoma, Small Intestine Cancer, Precancerous Condition, and Myelodysplastic Syndromes, among others.

This compound is a synthetic derivative of hydroxamic acid with antineoplastic properties, this compound inhibits histone deacetylases involved in transcription; induces hyperacetylation of core histones, modulating chromatin structure and affecting transcription of some genes that inhibit tumor growth; and induces growth arrest and apoptosis. This compound is used in clinical studies for cancer chemotherapy. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of I.

inhibits histone deacetylase; structure in first source

Structure

3D Structure

Propiedades

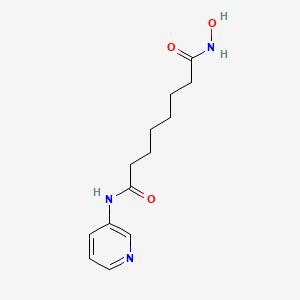

IUPAC Name |

N'-hydroxy-N-pyridin-3-yloctanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c17-12(15-11-6-5-9-14-10-11)7-3-1-2-4-8-13(18)16-19/h5-6,9-10,19H,1-4,7-8H2,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTJGLFIIZFVFJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)CCCCCCC(=O)NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191595 |

Source

|

| Record name | Pyroxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

382180-17-8 |

Source

|

| Record name | Pyroxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382180178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroxamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12847 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyroxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 382180-17-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYROXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N86DSS23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyroxamide: A Technical Guide to a Potent Histone Deacetylase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Pyroxamide, a potent inhibitor of histone deacetylase 1 (HDAC1). It details the compound's mechanism of action, summarizes its inhibitory and cellular activities, outlines key experimental protocols, and visualizes its molecular pathways and experimental workflows.

Introduction: The Role of HDACs and the Emergence of this compound

Histone deacetylases (HDACs) are a class of enzymes crucial to the regulation of gene expression.[1][2][3] They remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription.[1][3] Aberrant HDAC activity is linked to the development of various cancers, making them a key target for therapeutic intervention.[4][5]

This compound (suberoyl-3-aminopyridineamide hydroxamic acid) is a member of the hydroxamic acid class of compounds, which are known HDAC inhibitors.[6] It has demonstrated potent activity against HDAC1 and has been investigated for its antineoplastic properties, showing the ability to inhibit the growth of tumor cells both in vitro and in vivo.[6][7]

Mechanism of Action

This compound exerts its inhibitory effect through a well-defined mechanism. As a hydroxamic acid derivative, it chelates the zinc ion (Zn²⁺) located in the catalytic active site of HDAC enzymes.[5][8] This interaction blocks the substrate from accessing the enzyme, thereby inhibiting its deacetylase activity. The primary downstream effects of this compound's inhibition of HDAC1 include:

-

Histone Hyperacetylation: Inhibition of HDAC1 leads to the accumulation of acetylated histones, including H2A, H2B, H3, and H4.[1] This "opening" of the chromatin structure facilitates the transcription of various genes.[3]

-

Induction of p21/WAF1: this compound treatment has been shown to increase the expression of the cyclin-dependent kinase inhibitor p21/WAF1.[6][9][10]

-

Cell Cycle Arrest: The upregulation of p21/WAF1 contributes to cell cycle arrest, thereby inhibiting cancer cell proliferation.[6][11]

-

Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in various cancer cell lines.[1][11]

// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; HDAC1 [label="HDAC1\n(Active Site with Zn²⁺)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Histones [label="Acetylated Histones", fillcolor="#F1F3F4", fontcolor="#202124"]; Deacetylation [label="Histone Deacetylation", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Hyperacetylation [label="Histone Hyperacetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Open Chromatin", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Gene Transcription\n(e.g., p21/WAF1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p21 [label="p21/WAF1 Upregulation", fillcolor="#34A853", fontcolor="#FFFFFF"]; CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> HDAC1 [label="Inhibits (Chelates Zn²⁺)", fontsize=8, fontcolor="#5F6368"]; HDAC1 -> Deacetylation [style=dashed, arrowhead=tee, label="Catalyzes", fontsize=8, fontcolor="#5F6368"]; Histones -> Deacetylation; HDAC1 -> Hyperacetylation [style=dashed, arrowhead=tee, label="Inhibition leads to", fontsize=8, fontcolor="#5F6368"]; Hyperacetylation -> Chromatin; Chromatin -> Gene_Expression; Gene_Expression -> p21; p21 -> CellCycleArrest; Gene_Expression -> Apoptosis; CellCycleArrest -> Apoptosis [style=dashed, label="Can lead to", fontsize=8, fontcolor="#5F6368"]; } }

Quantitative Data

The following tables summarize the quantitative data regarding this compound's efficacy as an HDAC1 inhibitor.

Table 1: In Vitro Inhibitory Activity

| Target | Potency Metric | Value | Reference(s) |

| HDAC1 | ID50 | 100 nM | [6][9][10][11] |

| HDAC1 | IC50 | 0.1-0.2 µM | [12][13][14] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value | Exposure Time | Reference(s) |

| Murine Erythroleukemia (MEL) | Leukemia | - | Micromolar concentrations induce differentiation | 5 days | [1][9] |

| Prostate Carcinoma (LNCaP) | Prostate Cancer | - | Dose-dependent growth inhibition (1.25-20 µM) | - | [9] |

| Neuroblastoma (KCN-69n) | Neuroblastoma | - | Dose-dependent growth inhibition (1.25-20 µM) | - | [9] |

| Bladder Carcinoma (T24) | Bladder Cancer | - | Dose-dependent growth inhibition (1.25-20 µM) | - | [9] |

| Rhabdomyosarcoma (RD, RH30B) | Rhabdomyosarcoma | - | 44-86% cell death at 20 µM | 72 hours | [9][11] |

| B-cell Precursor ALL (Reh, Nalm6, Z33) | Acute Lymphoblastic Leukemia | IC50 | 2-6 µM | 96 hours | [9] |

Table 3: In Vivo Efficacy

| Animal Model | Cancer Type | Dosage | Outcome | Reference(s) |

| Nude mice with s.c. CWR22 xenografts | Prostate Cancer | 100 or 200 mg/kg/day (i.p.) | Significant, dose-dependent suppression of tumor growth | [6][9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

HDAC1 Inhibition Assay (In Vitro)

This protocol is adapted from studies measuring the direct inhibitory effect of this compound on HDAC1.[9]

-

Enzyme Preparation:

-

Generate a cell line (e.g., Murine Erythroleukemia - MEL) expressing epitope-tagged HDAC1 (e.g., Flag-tagged HDAC1).

-

Lyse the cells and perform immunoprecipitation using an anti-Flag antibody conjugated to agarose beads to affinity-purify the HDAC1-Flag protein.

-

Elute the purified enzyme from the beads using a competitive Flag peptide.

-

-

Substrate Preparation:

-

Prepare [³H]acetate-labeled cellular histones from MEL cells to serve as the substrate.

-

-

Inhibition Assay:

-

Pre-incubate the purified HDAC1 enzyme with varying concentrations of this compound (e.g., 10 nM to 100,000 nM) for 30 minutes at 4°C.

-

Initiate the deacetylase reaction by adding the [³H]acetate-labeled histone substrate.

-

Allow the reaction to proceed under optimal conditions (temperature and time).

-

Stop the reaction and extract the released [³H]acetic acid.

-

Quantify the amount of released [³H]acetic acid using scintillation counting.

-

Calculate the ID50 value, which is the concentration of this compound required to inhibit 50% of the HDAC1 activity.

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; purify_hdac [label="Affinity Purify\nEpitope-Tagged HDAC1", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_substrate [label="Prepare ³H-Acetate\nLabeled Histone Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_incubate [label="Pre-incubate HDAC1 with\nVarying [this compound]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_substrate [label="Add Substrate to\nInitiate Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Incubate", fillcolor="#F1F3F4", fontcolor="#202124"]; quantify [label="Quantify Released\n³H-Acetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; calculate [label="Calculate ID50", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> purify_hdac; start -> prepare_substrate; purify_hdac -> pre_incubate; prepare_substrate -> add_substrate; pre_incubate -> add_substrate; add_substrate -> reaction; reaction -> quantify; quantify -> calculate; calculate -> end; }

Cellular Effects Analysis

This generalized protocol describes how to assess the impact of this compound on cancer cells in culture.[9][11]

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., RD, RH30B, LNCaP) in appropriate media and conditions.

-

Seed cells in multi-well plates at a predetermined density (e.g., 1-2 x 10⁵ cells/mL).

-

-

Compound Treatment:

-

Treat the cells with a range of this compound concentrations (e.g., 1.25 µM to 20 µM). Include a vehicle-only control (e.g., DMSO).

-

Incubate the cells for various time points (e.g., 24, 48, 72 hours).

-

-

Downstream Analysis:

-

Cell Viability/Growth: Assess cell viability using Trypan Blue exclusion or quantify cell density with a cell counter.

-

Western Blotting: Prepare cell lysates and perform SDS-PAGE and Western blotting to detect levels of acetylated histones and proteins like p21/WAF1.

-

Cell Cycle Analysis: Fix cells in ethanol, stain with propidium iodide (PI), and analyze DNA content using flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.

-

Apoptosis Analysis: Analyze the sub-G1 fraction from the cell cycle analysis, which is indicative of apoptotic cells.

-

// Nodes start [label="Start", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; seed_cells [label="Seed Cancer Cells\nin Culture Plates", fillcolor="#F1F3F4", fontcolor="#202124"]; treat_cells [label="Treat with this compound\n(Dose-Response & Time-Course)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="Incubate for\n24-72 hours", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest Cells", fillcolor="#FBBC05", fontcolor="#202124"];

// Analysis Branches analysis_split [shape=point, width=0.01, height=0.01];

viability [label="Cell Viability Assay\n(e.g., Trypan Blue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; western [label="Western Blot\n(Acetylated Histones, p21)", fillcolor="#34A853", fontcolor="#FFFFFF"]; facs [label="Flow Cytometry\n(Cell Cycle, Apoptosis)", fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> seed_cells; seed_cells -> treat_cells; treat_cells -> incubate; incubate -> harvest; harvest -> analysis_split [arrowhead=none]; analysis_split -> viability; analysis_split -> western; analysis_split -> facs; viability -> end [style=dashed]; western -> end [style=dashed]; facs -> end [style=dashed]; }

Clinical Context

This compound has been investigated in a clinical trial setting. For instance, a Phase I clinical trial (NCT00042900) was initiated in 2002 to evaluate its safety and efficacy in patients with various hematologic malignancies and solid tumors.[11] The development of this compound and other HDAC inhibitors underscores the therapeutic potential of targeting epigenetic mechanisms in cancer treatment.

Conclusion

This compound is a potent, specific inhibitor of HDAC1 that operates through a well-understood mechanism involving zinc chelation in the enzyme's active site. Its ability to induce histone hyperacetylation, upregulate p21/WAF1, and trigger cell cycle arrest and apoptosis in a wide range of cancer cell lines has been robustly demonstrated. Both in vitro and in vivo data support its potential as an antineoplastic agent. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in oncology and drug development who are exploring the therapeutic applications of HDAC inhibition.

References

- 1. apexbt.com [apexbt.com]

- 2. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chimia.ch [chimia.ch]

- 5. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound (CAS 382180-17-8): R&D Systems [rndsystems.com]

- 8. mdpi.com [mdpi.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound |HDAC inhibitor | Hello Bio [hellobio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]

- 13. caymanchem.com [caymanchem.com]

- 14. This compound | CymitQuimica [cymitquimica.com]

The Biological Activity of Pyroxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxamide, a synthetic hydroxamic acid derivative, has emerged as a significant subject of research in oncology due to its potent antineoplastic properties.[1] This technical guide provides an in-depth overview of the biological activity of this compound and its derivatives, with a focus on their core mechanism of action as histone deacetylase (HDAC) inhibitors. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the primary signaling pathway influenced by these compounds.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound's primary mechanism of action is the potent inhibition of histone deacetylase 1 (HDAC1).[2][3][4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[3] By inhibiting HDAC1, this compound prevents the deacetylation of histones, resulting in the accumulation of acetylated histones.[3][5] This hyperacetylation leads to a more relaxed chromatin structure, allowing for the transcription of various genes, including those that inhibit tumor growth.[1][5]

This compound is a potent inhibitor of affinity-purified HDAC1 with a 50% inhibitory dose (ID50) of 100 nM.[2][3][5] This inhibition of HDAC activity is a key driver of the downstream biological effects observed with this compound treatment.

Biological Activities and Therapeutic Potential

The inhibition of HDACs by this compound derivatives triggers a cascade of cellular events that contribute to their anticancer effects. These activities have been observed in a variety of cancer cell lines, highlighting the broad therapeutic potential of this class of compounds.

Induction of Cell Cycle Arrest

A prominent effect of this compound is the induction of cell cycle arrest, primarily at the G1 and G2/M phases.[6] This is largely mediated by the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1.[5][6][7] The induction of p21/WAF1 has been observed in various cancer cells following this compound treatment and is considered a key contributor to its antitumor effects.[2][5]

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines, including leukemia, rhabdomyosarcoma, and ovarian cancer.[2][5][6] The apoptotic response is characterized by an increase in the sub-G1 cell population, DNA fragmentation, and the activation of caspases.[5][6][8] For instance, in rhabdomyosarcoma cells, this compound treatment leads to an increase in the sub-G1 fraction, which is indicative of apoptosis.[8]

Induction of Cellular Differentiation

In addition to cell cycle arrest and apoptosis, this compound can induce terminal differentiation in certain cancer cells, such as murine erythroleukemia (MEL) cells.[5] This forces the cancer cells to mature into a non-proliferative state.

Quantitative Data: In Vitro Efficacy

The following tables summarize the quantitative data on the inhibitory activity of this compound against HDAC1 and its cytotoxic effects on various cancer cell lines.

| Target | Parameter | Value | Reference |

| HDAC1 | ID50 | 100 nM | [2][3][5] |

| Cell Line | Cancer Type | Parameter | Value (µM) | Incubation Time (h) | Reference |

| HCT116 | Colon Carcinoma | IC50 | Not specified | Not specified | [2] |

| RD | Rhabdomyosarcoma (embryonal) | - | 1.25-20.0 (dose-dependent decrease in viable cells) | 24-72 | [8] |

| RH30B | Rhabdomyosarcoma (alveolar) | - | 1.25-20.0 (dose-dependent decrease in viable cells) | 24-72 | [8] |

| Reh, Nalm6, Z33 | B-cell precursor acute lymphoblastic leukemia | IC50 | 2-6 | 96 | [9] |

| LNCaP | Prostate Carcinoma | - | 1.25-20 (dose-dependent inhibition of growth) | Not specified | [9] |

| KCN-69n | Neuroblastoma | - | 1.25-20 (dose-dependent inhibition of growth) | Not specified | [9] |

| T24 | Bladder Carcinoma | - | 1.25-20 (dose-dependent inhibition of growth) | Not specified | [9] |

| SKOV-3 | Ovarian Cancer | IC50 | 3.2 | Not specified | [6] |

Signaling Pathway

The primary signaling pathway affected by this compound leading to its anticancer effects involves the inhibition of HDAC1, subsequent histone hyperacetylation, and the transcriptional activation of the p21/WAF1 gene.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of this compound's biological activity. These protocols may require optimization for specific cell lines and experimental conditions.

HDAC Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the enzymatic activity of HDAC1.

Materials:

-

Recombinant human HDAC1 enzyme

-

Fluorogenic HDAC substrate (e.g., Fluor de Lys®)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound (or other test compounds)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the HDAC1 enzyme to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at room temperature for a specified time (e.g., 15 minutes) to allow for signal development.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the ID50 value.

Cell Viability (MTT) Assay (General Protocol)

This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis (Annexin V) Assay (General Protocol)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (or other test compounds)

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

1X Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound or vehicle control for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live (Annexin V-negative, PI-negative) cells.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the biological activity of a this compound derivative.

Conclusion

This compound and its derivatives represent a promising class of antineoplastic agents. Their potent inhibition of HDAC1 leads to a cascade of downstream effects, including cell cycle arrest, apoptosis, and cellular differentiation in a wide range of cancer cells. The induction of the p21/WAF1 signaling pathway is a key molecular event mediating these biological activities. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the advancement of HDAC inhibitors for cancer therapy. Further research into the selectivity of this compound derivatives for different HDAC isoforms and their efficacy in in vivo models will be crucial for their clinical translation.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Apoptosis | HDAC | TargetMol [targetmol.com]

- 5. broadpharm.com [broadpharm.com]

- 6. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchhub.com [researchhub.com]

- 8. kumc.edu [kumc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Pyroxamide: A Technical Guide to its Role in Gene Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroxamide is a synthetic hydroxamic acid derivative that has demonstrated potent antineoplastic properties. As a member of the histone deacetylase (HDAC) inhibitor family, this compound plays a crucial role in the epigenetic regulation of gene transcription. This technical guide provides an in-depth overview of this compound's core mechanism of action, its effects on cellular processes, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data from key studies are presented to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The regulation of gene expression is a fundamental process in cellular function, and its dysregulation is a hallmark of cancer. Epigenetic modifications, such as histone acetylation, are key determinants of chromatin structure and, consequently, gene transcription. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.

This compound (suberoyl-3-aminopyridineamide hydroxamic acid) is a potent inhibitor of class I histone deacetylases, particularly HDAC1.[1][2] By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, resulting in a more relaxed chromatin state that allows for the transcription of various genes, including those involved in tumor suppression, cell cycle arrest, and apoptosis.[1][3] This guide will delve into the technical details of this compound's function and provide practical information for its study and potential therapeutic application.

Core Mechanism of Action: HDAC Inhibition and Transcriptional Regulation

This compound's primary mechanism of action is the inhibition of HDAC1.[1] This inhibition leads to the hyperacetylation of core histones, which neutralizes the positive charge of lysine residues and weakens the electrostatic interaction between histones and DNA. This "opening" of the chromatin structure allows transcription factors and the transcriptional machinery to access gene promoter regions, leading to the activation of previously silenced genes.

A key target gene that is consistently upregulated by this compound and other HDAC inhibitors is CDKN1A, which encodes the p21/WAF1 protein.[1][4][5] p21/WAF1 is a potent cyclin-dependent kinase (CDK) inhibitor that plays a critical role in inducing cell cycle arrest. The induction of p21/WAF1 by this compound is a central event in its anti-proliferative effects.[1]

Logical Relationship of this compound's Mechanism of Action

Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and transcriptional activation.

Quantitative Data on this compound's Biological Activity

The following tables summarize the quantitative data on this compound's efficacy from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Parameter | Value | Reference |

| Affinity-purified | HDAC1 Inhibition | ID50 | 100 nM | [1][2] |

| Murine Erythroleukemia (MEL) | Differentiation | Effective Concentration | Micromolar range | [1] |

| Prostate Carcinoma (LNCaP) | Growth Inhibition | Effective Concentration | Micromolar range | [1] |

| Bladder Carcinoma (T24) | Growth Inhibition | Effective Concentration | Micromolar range | [1] |

| Neuroblastoma | Growth Inhibition | Effective Concentration | Micromolar range | [1] |

| Rhabdomyosarcoma (RD and RH30B) | Apoptosis | % Dead Cells (20.0 µM, 72h) | 44% - 86% | [2] |

| Rhabdomyosarcoma (RD and RH30B) | Cell Cycle Arrest | Sub-G1 Fraction (10.0 µM, 48h) | 45.0% | [2] |

| Rhabdomyosarcoma (RD and RH30B) | Cell Cycle Arrest | Sub-G1 Fraction (20.0 µM, 48h) | 72.3% | [2] |

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenografts

| Xenograft Model | Treatment Dose | Outcome | Reference |

| CWR22 Prostate Cancer | 100 or 200 mg/kg/day | Significant suppression of tumor growth | [1] |

| CWR22 Prostate Cancer | 100 or 200 mg/kg/day | Increased histone acetylation in tumors | [1] |

| CWR22 Prostate Cancer | 100 or 200 mg/kg/day | Increased p21/WAF1 expression in tumors | [1] |

| SMS-KCN-69n Neuroblastoma | 50, 100, and 200 mg/kg/day | Dose-dependent inhibition of tumor growth | [6] |

| SMS-KCN-69n Neuroblastoma | 200 mg/kg/day | Complete suppression of tumor growth | [6] |

Signaling Pathways Modulated by this compound

As an HDAC inhibitor, this compound influences multiple signaling pathways that regulate cell fate. The primary pathway affected is the cell cycle control pathway through the induction of p21/WAF1. Additionally, HDAC inhibitors are known to impact apoptosis signaling pathways.

Core Signaling Pathway of this compound

Caption: this compound induces p21/WAF1 expression, leading to cell cycle arrest.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on standard laboratory procedures and can be adapted for specific research needs.

HDAC1 Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of HDAC1.

-

Materials:

-

Recombinant human HDAC1 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trichostatin A and trypsin in assay buffer)

-

This compound stock solution (in DMSO)

-

96-well black microplate

-

Fluorescence plate reader

-

-

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add HDAC1 enzyme to each well (except for no-enzyme controls).

-

Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Trichostatin A).

-

Incubate the plate at 37°C for 15 minutes.

-

Add the fluorogenic HDAC substrate to all wells and incubate at 37°C for 30 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for 15 minutes.

-

Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each this compound concentration and determine the ID50 value.

-

Western Blot for Histone Acetylation and p21/WAF1

This protocol is used to detect changes in the levels of acetylated histones and p21/WAF1 protein in cells treated with this compound.

-

Materials:

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-p21/WAF1, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

-

-

Protocol:

-

Plate cells and treat with various concentrations of this compound for the desired time.

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

-

Materials:

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis).[7][8]

-

Experimental Workflow for Assessing this compound's Effects

Caption: A typical workflow for evaluating the preclinical efficacy of this compound.

Conclusion

This compound is a promising anti-cancer agent that functions through the potent and specific inhibition of HDAC1. Its ability to induce histone hyperacetylation leads to the transcriptional activation of key tumor suppressor genes, most notably p21/WAF1, resulting in cell cycle arrest and apoptosis in a variety of cancer cell types. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies focusing on comprehensive gene expression profiling and the elucidation of its impact on a broader range of signaling pathways will be crucial for its clinical development and application.

References

- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 4. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase (HDAC) inhibitor activation of p21WAF1 involves changes in promoter-associated proteins, including HDAC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The histone deacetylase inhibitor, CBHA, inhibits growth of human neuroblastoma xenografts in vivo, alone and synergistically with all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

The Discovery and Synthesis of Pyroxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroxamide (suberoyl-3-aminopyridineamide hydroxamic acid) is a synthetic hydroxamic acid derivative that has emerged as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1.[1][2] Its ability to induce cell cycle arrest, apoptosis, and differentiation in various cancer cell lines has positioned it as a compound of interest in oncological research. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental protocols for the evaluation of this compound. All quantitative data is summarized in structured tables, and detailed methodologies for critical experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Discovery and Rationale

This compound was developed as part of a series of hybrid polar compounds designed to induce differentiation and/or apoptosis in transformed cells.[2] The rationale behind its design was to target histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] Dysregulation of HDAC activity is a common feature in many cancers, leading to the silencing of tumor suppressor genes. By inhibiting HDACs, this compound aims to restore the normal acetylation patterns of histones, leading to the re-expression of these critical genes and subsequent inhibition of tumor growth.[3][4]

Synthesis of this compound

A plausible synthetic route, based on the synthesis of similar compounds, is as follows:

-

Amide Bond Formation: Suberic acid monomethyl ester is activated, for example, by conversion to its acyl chloride or through the use of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This activated intermediate is then reacted with 3-aminopyridine to form the corresponding amide, methyl 8-(pyridin-3-ylamino)-8-oxooctanoate.

-

Hydroxamic Acid Formation: The methyl ester of the intermediate is then converted to the hydroxamic acid. This is typically achieved by reacting the ester with a solution of hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a solvent like methanol. The reaction is stirred at room temperature until completion.

-

Purification: The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography to yield a pure solid.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of histone deacetylases, with a particular potency against HDAC1.[1][2] HDACs are enzymes that remove acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure and transcriptional repression.

By inhibiting HDAC1, this compound leads to the hyperacetylation of histones H2A, H2B, H3, and H4.[5] This increased acetylation neutralizes the positive charge of the histones, weakening their interaction with the negatively charged DNA. The resulting "open" chromatin conformation allows for the binding of transcription factors and the expression of previously silenced genes.[4]

One of the key downstream effects of this compound-induced histone hyperacetylation is the upregulation of the cyclin-dependent kinase inhibitor p21/WAF1.[2][6] The p21 protein plays a crucial role in cell cycle regulation, inducing G1 phase arrest and preventing cell proliferation. The induction of p21 is a significant contributor to the anti-tumor effects of this compound.[6]

Signaling Pathway Diagram

Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and p21/WAF1-mediated cell cycle arrest and apoptosis.

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line/Target | Value | Reference |

| ID50 | HDAC1 | 100 nM | [1][2] |

| IC50 (96h) | Reh (B-cell precursor ALL) | 2-6 µM | [1] |

| Nalm6 (B-cell precursor ALL) | 2-6 µM | [1] | |

| Z33 (B-cell precursor ALL) | 2-6 µM | [1] | |

| Growth Inhibition | RD (Rhabdomyosarcoma) | Dose-dependent (1.25-20.0 µM) | [1] |

| RH30B (Rhabdomyosarcoma) | Dose-dependent (1.25-20.0 µM) | [1] | |

| LNCaP (Prostate Carcinoma) | Dose-dependent (1.25-20 µM) | [1] | |

| KCN-69n (Neuroblastoma) | Dose-dependent (1.25-20 µM) | [1] | |

| T24 (Bladder Carcinoma) | Dose-dependent (1.25-20 µM) | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Outcome | Reference |

| Nude Mice | CWR22 Prostate Cancer Xenograft | 100 or 200 mg/kg/day | Significant, dose-dependent suppression of tumor growth | [6] |

| Nude Mice | CWR22 Prostate Cancer Xenograft | 300 mg/kg/day | Lethal to all mice within 1 week | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

HDAC1 Inhibition Assay

This protocol is based on a fluorometric method to measure the activity of purified HDAC1 and the inhibitory effect of this compound.

Materials:

-

Recombinant human HDAC1 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in assay buffer)

-

This compound stock solution (in DMSO)

-

Trichostatin A (positive control inhibitor)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound and the positive control (Trichostatin A) in Assay Buffer.

-

In a 96-well plate, add the diluted this compound or control inhibitor.

-

Add the recombinant HDAC1 enzyme to each well (except for no-enzyme controls).

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer solution.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the ID50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for p21/WAF1 Expression

This protocol outlines the procedure for detecting changes in p21/WAF1 protein expression in cells treated with this compound.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels (e.g., 12% polyacrylamide)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against p21/WAF1

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p21/WAF1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with the loading control antibody.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound.

Synthesis and Purification Workflow

Caption: A general workflow for the synthesis, purification, and characterization of this compound.

Biological Evaluation Workflow

Caption: A typical workflow for the in vitro and in vivo biological evaluation of this compound.

Conclusion

This compound is a potent HDAC inhibitor with demonstrated anti-tumor activity in both in vitro and in vivo models. Its well-defined mechanism of action, centered on the inhibition of HDAC1 and the subsequent induction of p21/WAF1, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols and workflows detailed in this guide provide a comprehensive framework for researchers and scientists to effectively study and evaluate the therapeutic potential of this compound.

References

- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. Design, synthesis, and evaluation of benzothiadiazepine hydroxamates as selective tumor necrosis factor-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyroxamide's Induction of p21/WAF1 Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroxamide, a suberoyl-3-aminopyridineamide hydroxamic acid, is a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1. Its mechanism of action involves the accumulation of acetylated histones, leading to the transcriptional activation of a select number of genes, most notably the cyclin-dependent kinase inhibitor p21/WAF1. This induction of p21/WAF1 is a key event in this compound's anti-proliferative and pro-differentiative effects on cancer cells, making it a compound of significant interest in oncology research and drug development. This technical guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols related to the induction of p21/WAF1 expression by this compound.

Core Mechanism: Signaling Pathway of this compound-Induced p21/WAF1 Expression

This compound exerts its effects on p21/WAF1 expression primarily through the inhibition of Class I histone deacetylases, with a notable potency against HDAC1.[1] The canonical pathway involves the following key steps:

-

HDAC Inhibition: this compound enters the cell and directly inhibits the enzymatic activity of HDAC1.[1]

-

Histone Hyperacetylation: The inhibition of HDAC1 leads to an accumulation of acetyl groups on the lysine residues of histone tails in the chromatin. This process, known as histone hyperacetylation, neutralizes the positive charge of histones, leading to a more relaxed chromatin structure.

-

Increased Transcriptional Accessibility: The relaxed chromatin conformation allows for greater access of transcription factors to the promoter region of target genes.

-

Transcriptional Activation of p21/WAF1: In the case of the CDKN1A gene (which encodes p21/WAF1), the hyperacetylation of histones in its promoter region facilitates the binding of transcription factors, such as Sp1, leading to the initiation of transcription.[2][3] This induction can occur in both a p53-dependent and p53-independent manner.[2][4]

-

p21/WAF1 Protein Expression and Cell Cycle Arrest: The transcribed p21/WAF1 mRNA is translated into the p21/WAF1 protein, a potent inhibitor of cyclin-dependent kinases (CDKs). By inhibiting CDK activity, p21/WAF1 halts the cell cycle, primarily at the G1/S transition, thereby inhibiting cancer cell proliferation.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the activity of this compound from various studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line(s) | Reference |

| HDAC1 Inhibition (ID50) | 100 nM | Affinity-purified HDAC1 | [1] |

| IC50 (Growth Inhibition) | Micromolar concentrations | Murine erythroleukemia (MEL), prostate carcinoma, bladder carcinoma, neuroblastoma | [1] |

| Effective Concentration (p21 Induction) | Micromolar concentrations | Various transformed cells | [1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect | Reference |

| Nude mice with s.c. CWR22 prostate cancer xenografts | 100 or 200 mg/kg/day | Significant suppression of tumor growth, increased histone acetylation, and increased p21/WAF1 expression | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis for p21/WAF1 Protein Expression

This protocol is for the detection and quantification of p21/WAF1 protein levels in cells treated with this compound.

Materials:

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-p21/WAF1 antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for the desired time period.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-p21/WAF1 antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR) for p21/WAF1 mRNA Expression

This protocol is for the quantification of p21/WAF1 mRNA levels in cells treated with this compound.

Materials:

-

This compound

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for p21/WAF1 and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat cells with this compound as described for Western blotting.

-

RNA Extraction: Extract total RNA from the cells using a commercial kit.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA.

-

qPCR: Perform quantitative PCR using primers for p21/WAF1 and a housekeeping gene.

-

Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in p21/WAF1 mRNA expression.

Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation at the p21/WAF1 Promoter

This protocol is to determine if this compound treatment leads to increased histone acetylation at the p21/WAF1 promoter.

Materials:

-

This compound

-

Formaldehyde

-

Cell lysis and chromatin shearing reagents

-

Antibody against acetylated histones (e.g., anti-acetyl-Histone H3)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

DNA purification kit

-

Primers for the p21/WAF1 promoter region

-

qPCR instrument

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with this compound and then cross-link proteins to DNA with formaldehyde.

-

Chromatin Preparation: Lyse the cells and shear the chromatin into small fragments.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones.

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and then elute the chromatin.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

-

qPCR Analysis: Quantify the amount of p21/WAF1 promoter DNA in the immunoprecipitated samples by qPCR.

Cell Cycle Analysis by Flow Cytometry

This protocol is to assess the effect of this compound-induced p21/WAF1 expression on the cell cycle distribution.

Materials:

-

This compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Staining: Resuspend the fixed cells in PI staining solution.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound is a potent HDAC inhibitor that effectively induces the expression of the cell cycle regulator p21/WAF1 in cancer cells. This induction is a direct consequence of its inhibitory effect on HDAC1, leading to histone hyperacetylation and increased transcriptional accessibility of the CDKN1A gene. The resulting increase in p21/WAF1 protein levels leads to cell cycle arrest, providing a key mechanism for the anti-tumor activity of this compound. The experimental protocols detailed in this guide provide a framework for researchers to investigate and quantify the effects of this compound and other HDAC inhibitors on the p21/WAF1 pathway. Further research into the nuances of this pathway will continue to inform the development of novel cancer therapeutics.

References

- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors: signalling towards p21cip1/waf1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histone Deacetylase Inhibitor Activates the p21/WAF1/Cip1 Gene Promoter through the Sp1 Sites | Semantic Scholar [semanticscholar.org]

- 4. p53-dependent and independent expression of p21 during cell growth, differentiation, and DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research and Development of Pyroxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroxamide, chemically known as suberoyl-3-aminopyridineamide hydroxamic acid, is a potent inhibitor of histone deacetylase 1 (HDAC1).[1] Early research into this class of compounds identified them as promising agents for cancer therapy due to their ability to induce cell cycle arrest, differentiation, and apoptosis in transformed cells.[1][2] This technical guide provides an in-depth overview of the foundational research and development of this compound, focusing on its synthesis, mechanism of action, and preclinical evaluation.

Core Data Summary

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| - | HDAC1 Enzyme | ID50 | 100 nM | [1] |

| RD | Rhabdomyosarcoma (embryonal) | Growth Inhibition | Dose-dependent (1.25-20.0 µM) | [2] |

| RH30B | Rhabdomyosarcoma (alveolar) | Growth Inhibition | Dose-dependent (1.25-20.0 µM) | [2] |

| MEL | Murine Erythroleukemia | Differentiation Induction | Micromolar concentrations | [1] |

| LNCaP | Prostate Carcinoma | Growth Inhibition | Micromolar concentrations | [1] |

| T24 | Bladder Carcinoma | Growth Inhibition | Micromolar concentrations | [1] |

| KCN-69n | Neuroblastoma | Growth Inhibition | Micromolar concentrations | [1] |

Table 2: In Vivo Efficacy of this compound in CWR22 Prostate Cancer Xenograft Model

| Animal Model | Treatment Dose | Duration | Outcome | Reference |

| Nude Mice | 100 mg/kg/day | 21 days | Significant tumor growth suppression | [1] |

| Nude Mice | 200 mg/kg/day | 21 days | Significant, dose-dependent tumor growth suppression | [1] |

Experimental Protocols

Synthesis of this compound (Suberoyl-3-aminopyridineamide hydroxamic acid)

While a specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, a general and plausible synthetic route can be derived from the synthesis of analogous hydroxamic acids, such as suberoylanilide hydroxamic acid (SAHA). The synthesis would likely involve two main steps:

-

Amide Bond Formation: Reaction of a suberic acid derivative (e.g., suberoyl chloride or an activated ester of monomethyl suberate) with 3-aminopyridine to form the corresponding amide.

-

Hydroxamic Acid Formation: Conversion of the remaining carboxylic acid or ester group to a hydroxamic acid using hydroxylamine.

A generalized protocol is as follows:

-

Step 1: Synthesis of Methyl 8-oxo-8-((pyridin-3-yl)amino)octanoate.

-

Dissolve 3-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of methyl suberoyl chloride.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methyl ester intermediate.

-

-

Step 2: Synthesis of N-hydroxy-N'-(pyridin-3-yl)octanediamide (this compound).

-

Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide or potassium hydroxide) in methanol.

-

Add the methyl ester intermediate from Step 1 to the hydroxylamine solution.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring by thin-layer chromatography.

-

Once the reaction is complete, neutralize the mixture with an acid (e.g., acetic acid or dilute hydrochloric acid).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

-

HDAC1 Inhibition Assay

This protocol is based on commercially available fluorescence-based HDAC assay kits and general procedures described in the literature.

-

Reagents and Materials:

-

Recombinant human HDAC1 enzyme.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (containing a protease like trypsin and a stop solution like Trichostatin A).

-

This compound stock solution (in DMSO).

-

96-well black microplate.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the diluted this compound solutions. Include wells for a no-inhibitor control (vehicle) and a no-enzyme control (background).

-

Add the HDAC1 enzyme to all wells except the no-enzyme control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate at room temperature for 15-30 minutes to allow for signal development.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each this compound concentration and determine the ID50 value.

-

Cell Viability and Apoptosis Assays

-

Cell Culture: Culture cancer cell lines (e.g., RD, RH30B) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 1.25-20.0 µM) or vehicle (DMSO) for different time points (e.g., 24, 48, 72 hours).

-

Cell Viability (MTT Assay):

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

-

Apoptosis (Flow Cytometry with Propidium Iodide):

-

Harvest the cells (including floating cells) and wash with PBS.

-

Fix the cells in cold 70% ethanol.

-

Wash the cells and resuspend in a solution containing propidium iodide and RNase A.

-

Analyze the DNA content by flow cytometry. The sub-G1 peak represents apoptotic cells with fragmented DNA.

-

Visualizations

Caption: Mechanism of action of this compound leading to cell cycle arrest and apoptosis.

Caption: Experimental workflow for the HDAC1 inhibition assay.

Caption: Logical progression of early this compound research and development.

References

- 1. Inhibition of transformed cell growth and induction of cellular differentiation by this compound, an inhibitor of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Histone deacetylase inhibitors induce growth suppression and cell death in human rhabdomyosarcoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyroxamide: A Technical Guide to its Role in Cell Cycle Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroxamide (suberoyl-3-aminopyridineamide hydroxamic acid) is a synthetic hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC1.[1][2] As a member of the hybrid polar compounds, it has demonstrated significant anti-neoplastic properties, including the induction of cell differentiation, cell cycle arrest, and apoptosis in a variety of cancer cell lines.[1] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cell cycle regulation and programmed cell death, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanism of Action: Histone Deacetylase Inhibition

The primary mechanism of this compound is the inhibition of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure that represses gene transcription. By inhibiting HDACs, this compound causes an accumulation of acetylated histones.[1][3] This "opening" of the chromatin structure allows for the transcription of previously silenced genes, including critical tumor suppressors and cell cycle inhibitors.[2][4] this compound is a potent inhibitor of affinity-purified HDAC1 with an ID50 of 100 nM.[1][5]

Caption: this compound inhibits HDAC1, leading to histone hyperacetylation and gene expression.

Induction of Cell Cycle Arrest

A primary consequence of HDAC inhibition by this compound is the arrest of the cell cycle, preventing cancer cells from proliferating. This effect is largely mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors.

The p21/WAF1 Signaling Pathway

The most well-documented mechanism for this compound-induced cell cycle arrest is the increased expression of the p21/WAF1 protein.[1] p21/WAF1 is a potent inhibitor of several cyclin/CDK complexes that are essential for cell cycle progression, particularly through the G1/S and G2/M transitions. Treatment of prostate cancer xenografts with this compound resulted in a dose-dependent increase in p21/WAF1 expression, which correlated with the agent's anti-tumor effects.[1][3] Studies on other HDAC inhibitors have shown this can lead to G2/M phase arrest by modulating levels of key proteins like Cyclin A2 and Cyclin B.[6]

Caption: this compound induces p21/WAF1, which inhibits CDK complexes to cause cell cycle arrest.

Quantitative Data: Cell Cycle Distribution

The following table summarizes the effect of this compound on the cell cycle, specifically highlighting the increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[7]

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Sub-G1 Fraction (%) | Citation(s) |

| Rhabdomyosarcoma (RMS) | 10.0 | 48 | 45.0 | [5] |

| Rhabdomyosarcoma (RMS) | 20.0 | 48 | 72.3 | [5] |

Induction of Apoptosis

In addition to halting cell proliferation, this compound actively induces programmed cell death, or apoptosis, in cancer cells.[1] This is a critical component of its therapeutic effect.

Apoptotic Signaling Pathways

HDAC inhibitors, including this compound, primarily activate the intrinsic (mitochondrial) apoptotic pathway.[4][8] This involves the modulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bim, Bid, Bak, Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. This compound treatment can shift the balance in favor of apoptosis by upregulating the expression of pro-apoptotic BH3-only proteins.[4] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in cell death.[9][10] While not directly demonstrated for this compound, studies on the similar HDAC inhibitor SAHA suggest a potential role for the Akt/FOXO3a signaling pathway in mediating these apoptotic effects.[6][11]

Caption: this compound induces apoptosis via the intrinsic pathway by modulating Bcl-2 proteins.

Quantitative Data: Cell Death and Apoptosis

The following table summarizes data on this compound's ability to induce cell death in rhabdomyosarcoma (RMS) cell lines.

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Dead Cells (%) | Citation(s) |

| RD (embryonal RMS) | 20.0 | 72 | 44 | [5][7] |

| RH30B (alveolar RMS) | 20.0 | 72 | 86 | [5][7] |

Experimental Protocols

Reproducing and building upon existing research requires detailed methodologies. Below are protocols for key experiments used to characterize the effects of this compound.

Caption: General experimental workflow for studying this compound's effects on cancer cells.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 1.25 µM to 20 µM) and a vehicle control (e.g., DMSO) for desired time points (e.g., 24, 48, 72 hours).[7]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle.

-

Cell Culture: Grow cells in 6-well plates and treat with this compound as described above.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of staining solution (PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A).

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to gate cell populations into sub-G1, G1, S, and G2/M phases.[7]

Apoptosis Detection (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment & Harvesting: Treat and harvest cells as described for cell cycle analysis.

-

Washing: Wash cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[11]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size using SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p21, anti-acetylated histone H3, anti-caspase-3, anti-ß-actin) overnight at 4°C.[7]

-

Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-